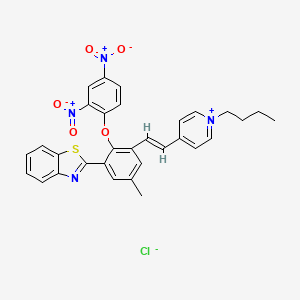

HBTP-H2S (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

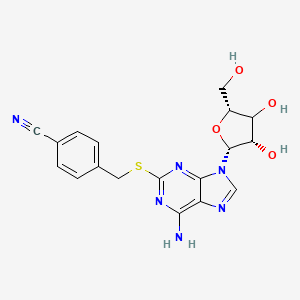

HBTP-H2S (chloride) is a near-infrared fluorescent probe used for in situ bioimaging of endogenous hydrogen sulfide in rice roots under aluminum and flooding stresses . This compound is particularly significant in the field of bioimaging due to its ability to detect hydrogen sulfide, a crucial signaling molecule in various physiological and pathological processes .

Preparation Methods

The synthesis of HBTP-H2S (chloride) involves several steps, including the preparation of the fluorescent core and the attachment of the hydrogen sulfide recognition site. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and reliability of the final product .

Chemical Reactions Analysis

HBTP-H2S (chloride) undergoes several types of chemical reactions, primarily involving its interaction with hydrogen sulfide. The compound is designed to react with hydrogen sulfide through nucleophilic addition, leading to a change in its fluorescent properties . Common reagents used in these reactions include hydrogen sulfide donors and various organic solvents . The major product formed from these reactions is a fluorescent compound that can be detected using bioimaging techniques .

Scientific Research Applications

HBTP-H2S (chloride) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to detect hydrogen sulfide in various environments . In biology, it is employed to study the role of hydrogen sulfide in cellular processes and signaling pathways . In medicine, it is used to investigate the involvement of hydrogen sulfide in diseases such as Alzheimer’s and Parkinson’s . In industry, it is utilized in the development of sensors and diagnostic tools for detecting hydrogen sulfide .

Mechanism of Action

The mechanism of action of HBTP-H2S (chloride) involves its interaction with hydrogen sulfide. The compound contains a recognition site that reacts with hydrogen sulfide, leading to a change in its fluorescent properties . This change can be detected using bioimaging techniques, allowing researchers to visualize the presence and distribution of hydrogen sulfide in biological samples . The molecular targets and pathways involved in this process include various enzymes and signaling molecules that produce and regulate hydrogen sulfide levels in cells .

Comparison with Similar Compounds

HBTP-H2S (chloride) is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen sulfide . Similar compounds include other fluorescent probes designed for hydrogen sulfide detection, such as azide-based probes, nitro-based probes, and disulfide bond-based probes . Compared to these compounds, HBTP-H2S (chloride) offers advantages in terms of its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background interference .

Properties

Molecular Formula |

C31H27ClN4O5S |

|---|---|

Molecular Weight |

603.1 g/mol |

IUPAC Name |

2-[3-[(E)-2-(1-butylpyridin-1-ium-4-yl)ethenyl]-2-(2,4-dinitrophenoxy)-5-methylphenyl]-1,3-benzothiazole;chloride |

InChI |

InChI=1S/C31H27N4O5S.ClH/c1-3-4-15-33-16-13-22(14-17-33)9-10-23-18-21(2)19-25(31-32-26-7-5-6-8-29(26)41-31)30(23)40-28-12-11-24(34(36)37)20-27(28)35(38)39;/h5-14,16-20H,3-4,15H2,1-2H3;1H/q+1;/p-1/b10-9+; |

InChI Key |

AEBLHECQOUSFOL-RRABGKBLSA-M |

Isomeric SMILES |

CCCC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)